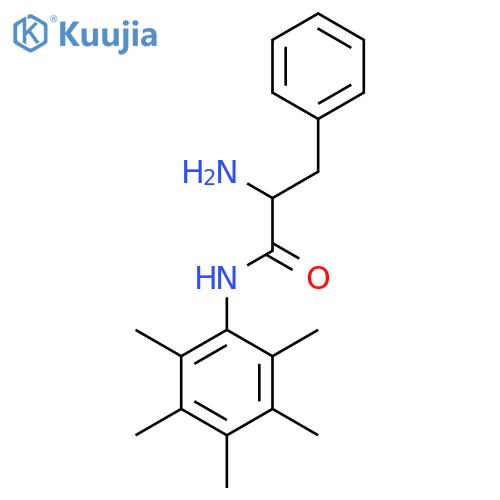Cas no 1922861-13-9 (2-Amino-N-(pentamethylphenyl)-3-phenylpropanamide)

1922861-13-9 structure
商品名:2-Amino-N-(pentamethylphenyl)-3-phenylpropanamide
CAS番号:1922861-13-9
MF:C20H26N2O
メガワット:310.433245182037
CID:4709637
2-Amino-N-(pentamethylphenyl)-3-phenylpropanamide 化学的及び物理的性質
名前と識別子
-
- 2-amino-N-(pentamethylphenyl)-3-phenylpropanamide
- 2-Amino-N-(pentamethylphenyl)-3-phenylpropanamide
-
- インチ: 1S/C20H26N2O/c1-12-13(2)15(4)19(16(5)14(12)3)22-20(23)18(21)11-17-9-7-6-8-10-17/h6-10,18H,11,21H2,1-5H3,(H,22,23)
- InChIKey: YNPZLWGTAJCPTQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C(CC1C=CC=CC=1)N)NC1C(C)=C(C)C(C)=C(C)C=1C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 375
- トポロジー分子極性表面積: 55.1
2-Amino-N-(pentamethylphenyl)-3-phenylpropanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A118775-625mg |
2-Amino-N-(pentamethylphenyl)-3-phenylpropanamide |
1922861-13-9 | 625mg |
$ 2635.00 | 2022-06-08 | ||
| TRC | A118775-125mg |
2-Amino-N-(pentamethylphenyl)-3-phenylpropanamide |
1922861-13-9 | 125mg |
$ 795.00 | 2022-06-08 | ||
| TRC | A118775-250mg |
2-Amino-N-(pentamethylphenyl)-3-phenylpropanamide |
1922861-13-9 | 250mg |
$ 1320.00 | 2022-06-08 |
2-Amino-N-(pentamethylphenyl)-3-phenylpropanamide 関連文献
-
1. Book reviews
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
1922861-13-9 (2-Amino-N-(pentamethylphenyl)-3-phenylpropanamide) 関連製品
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
